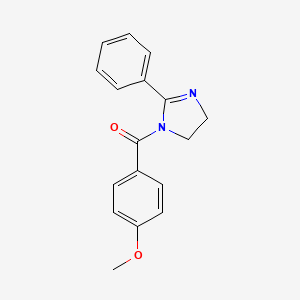![molecular formula C12H15ClN2O3S2 B5723961 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5723961.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a key role in cytokine signaling and immune cell function. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
CP-690,550 works by selectively inhibiting 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, which plays a key role in cytokine signaling and immune cell function. By blocking 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, CP-690,550 reduces the production of pro-inflammatory cytokines and prevents the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects, including the inhibition of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine-mediated signaling pathways, the reduction of pro-inflammatory cytokine production, and the prevention of immune cell activation and proliferation. These effects lead to a reduction in inflammation and tissue damage in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-690,550 for lab experiments is its selectivity for 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine, which allows for the specific targeting of cytokine signaling pathways. This makes it a valuable tool for studying the role of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine in immune cell function and autoimmune diseases. However, one limitation of CP-690,550 is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several potential future directions for research on CP-690,550. One area of interest is the development of more selective 1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine inhibitors with fewer off-target effects. Another area of research is the identification of biomarkers that can be used to predict patient response to CP-690,550 treatment. Additionally, there is ongoing research into the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is interest in using CP-690,550 in combination with other drugs to enhance its therapeutic effects and reduce the risk of side effects.
Synthesis Methods
The synthesis of CP-690,550 involves several chemical steps, including the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thienyl chloride. This intermediate is then reacted with piperazine to form 1-(5-chloro-2-thienyl)piperazine. The final step involves the reaction of 1-(5-chloro-2-thienyl)piperazine with cyclopropyl isocyanate to form CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of these diseases. Clinical trials in humans have also shown promising results, with significant improvements in disease activity and symptoms observed in patients treated with CP-690,550.
properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S2/c13-10-3-4-11(19-10)20(17,18)15-7-5-14(6-8-15)12(16)9-1-2-9/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCFEBMPIOGMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}(cyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)


![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)


![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5723966.png)


![2-{[(4-chlorobenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5723980.png)